molecular formula C24H38O3 B1243617 (4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No. B1243617
M. Wt: 374.6 g/mol
InChI Key: KIQFUORWRVZTHT-PBDHEXIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a natural product found in Polypogon and Raspailia with data available.

Scientific Research Applications

Androsterone Derivatives as Inhibitors

Androsterone derivatives, including compounds structurally similar to the one mentioned, have been explored as inhibitors of androgen biosynthesis. These compounds display a typical steroid shape and have been rationalized for biological results obtained with androsterone derivatives (Djigoué et al., 2012).

Synthesis and Biological Activity

Triorganotin(IV) derivatives of sodium deoxycholate, a compound related to the mentioned acid, have been synthesized and evaluated for antimicrobial and antitumor activities. These derivatives showed significant antifungal and anticancer activities, suggesting their potential as bioactive agents (Shaheen et al., 2014).

Cardiac Aglycone from Periploca Sepium

The compound 17βH-Periplogenin, which shares structural similarities, has been isolated from Periploca sepium Bunge, a traditional Chinese medicine. Its molecular structure, featuring chair and envelope conformations in its rings, contributes to its medicinal properties (Zhang et al., 2012).

Liver X Receptor Agonists

Compounds structurally similar to the mentioned acid have been synthesized using hyodeoxycholic acid and evaluated for their activity as Liver X receptor (LXR) agonists. These analogs showed promising results in regulating cholesterol metabolism, highlighting their potential therapeutic applications (Ching, 2013).

Steroidal Hydrogen Bonding and Molecular Interactions

Several studies have focused on the crystal structure and hydrogen bonding patterns of compounds closely related to the mentioned acid. Understanding these molecular interactions provides insights into their potential applications in medicinal chemistry and drug development (e.g., DeVita Dufort et al., 2007; Ketuly et al., 2011).

properties

Product Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16?,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

KIQFUORWRVZTHT-PBDHEXIJSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Pictograms

Irritant

synonyms

3-keto-5 beta-cholanoic acid
3-oxo-5 beta-cholan-24-oic acid
3-oxocholan-24-oic acid
dehydrolithocholic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

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